molecular formula C17H13BrN4O B7753418 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one

Cat. No.: B7753418
M. Wt: 369.2 g/mol
InChI Key: STHWGHDOOQGDMR-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a bromophenyl group, and a pyrrolone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the bromophenyl group: This step might involve a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).

    Construction of the pyrrolone ring: This could be done through a cyclization reaction involving an amine and a carbonyl compound under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the bromophenyl group or the carbonyl group in the pyrrolone ring.

    Substitution: The bromine atom in the bromophenyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its aromatic structure.

Medicine

Medicinally, compounds with similar structures have been studied for their potential as anticancer, antiviral, or antibacterial agents.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but without the bromine atom.

    4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one: Lacks the amino group.

    5-amino-1-(4-bromophenyl)-2H-pyrrol-3-one: Lacks the benzimidazole ring.

Uniqueness

The presence of the bromophenyl group and the benzimidazole ring in “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one” might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8H,9,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHWGHDOOQGDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)Br)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)Br)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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